

A Comparative Guide to the Specificity of mTOR Inhibitors on BCAA Signaling

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Compound of Interest

Compound Name: Basacv

Cat. No.: B1667756

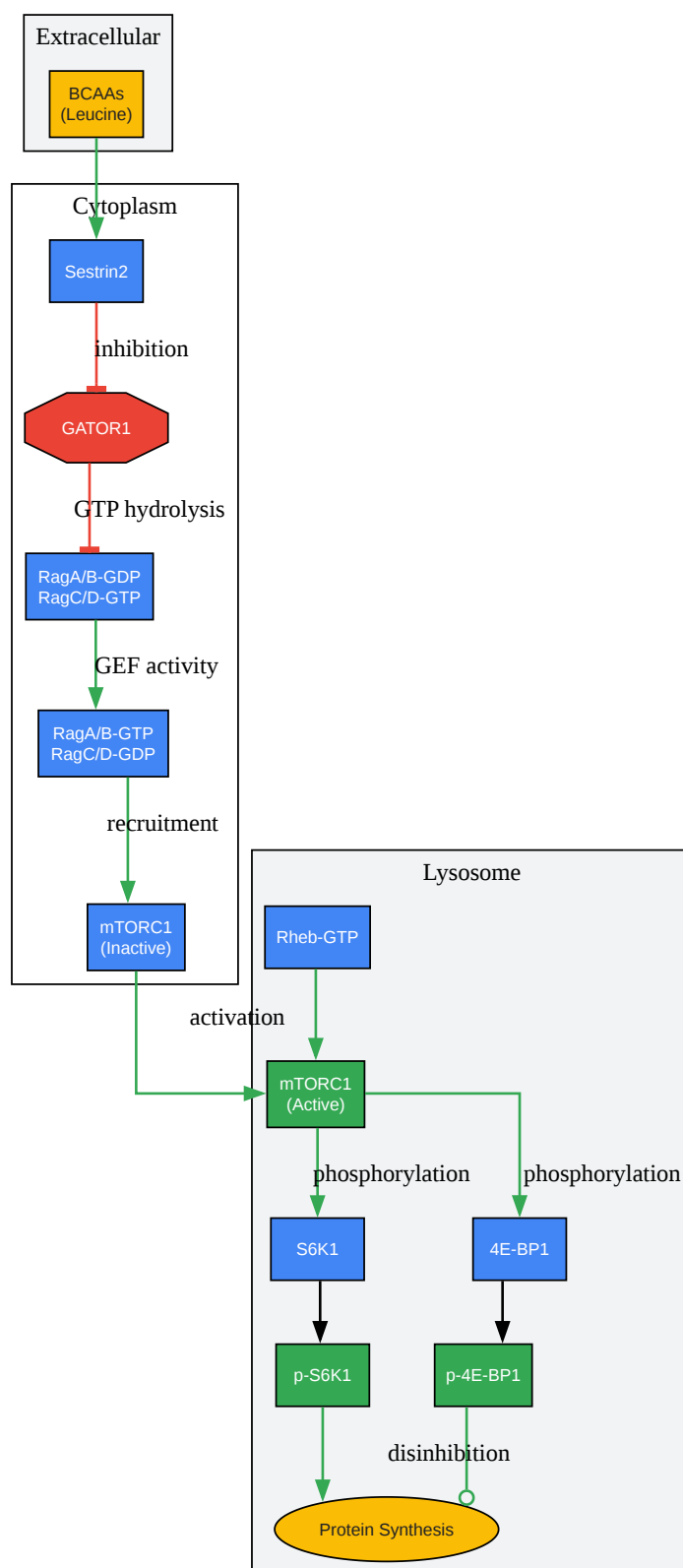
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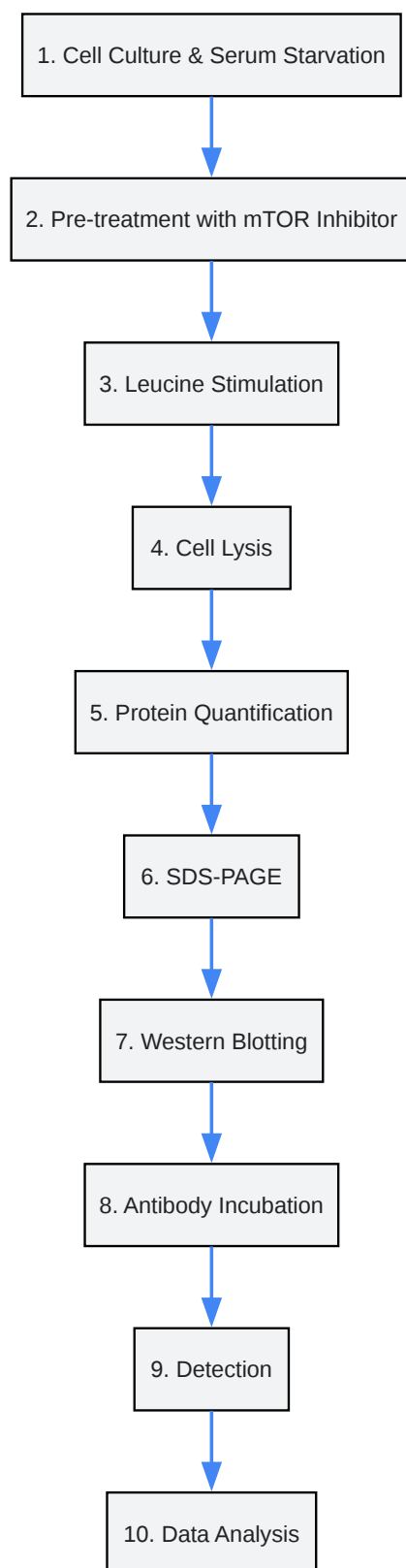
For Researchers, Scientists, and Drug Development Professionals

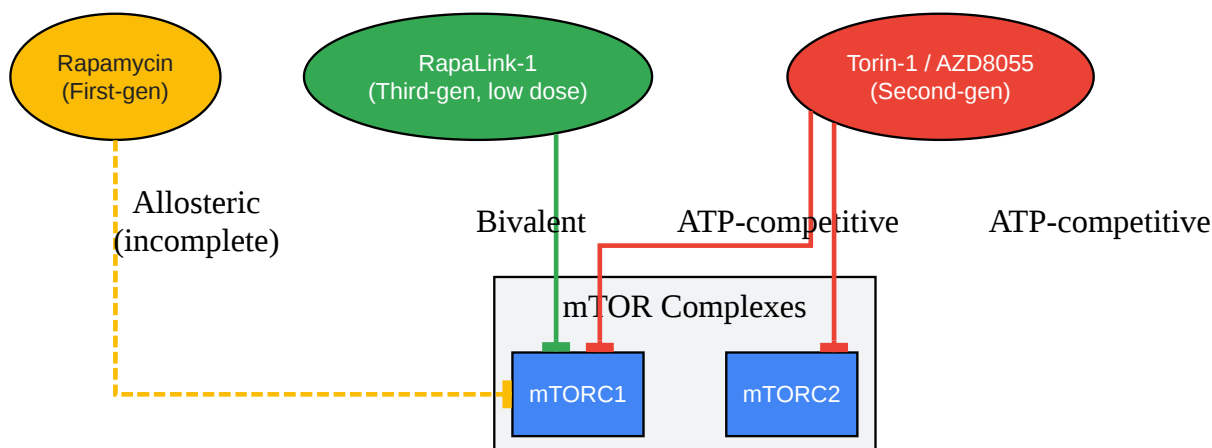
The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth and metabolism, with the branched-chain amino acids (BCAAs), particularly leucine, serving as key upstream activators of the mTOR complex 1 (mTORC1). The dysregulation of the BCAA-mTORC1 signaling axis is implicated in numerous diseases, including metabolic disorders and cancer, making mTOR inhibitors a significant area of therapeutic interest. This guide provides an objective comparison of the specificity and performance of various mTOR inhibitors on BCAA-induced signaling, supported by experimental data and detailed methodologies.

The BCAA-mTOR Signaling Pathway

Branched-chain amino acids, especially leucine, signal cellular nutrient availability to activate mTORC1. This process is initiated by the binding of leucine to its intracellular sensor, Sestrin2, which leads to the dissociation of the GATOR1 complex, a negative regulator of mTORC1. This allows for the Rag GTPases to become GTP-loaded and recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com